molecular formula C27H28N4O4 B1681235 Tampramine fumarate CAS No. 83166-18-1

Tampramine fumarate

Cat. No. B1681235
CAS RN: 83166-18-1
M. Wt: 472.5 g/mol
InChI Key: USQAILMOWHOBTK-WLHGVMLRSA-N
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Description

Tampramine fumarate, also known as AHR-9377, is a tricyclic antidepressant (TCA) that was developed in the 1980s but was never marketed . Despite being a TCA, it acts as a selective norepinephrine reuptake inhibitor and has negligible affinity for adrenergic, histaminergic, and muscarinic receptors .


Molecular Structure Analysis

Tampramine fumarate has a molecular formula of C27H28N4O4 . The InChIKey, which is a unique identifier for chemical substances, is USQAILMOWHOBTK-WLHGVMLRSA-N .

Scientific Research Applications

1. Cancer Research and Treatment

  • Chemoresistance in Colorectal Cancer : Research indicates that tumor-associated macrophages (TAMs) become activated during chemotherapy treatment with drugs like 5-fluorouracil, releasing factors that protect colorectal cancer cells against chemotherapy. Metabolomics analysis revealed that substances like putrescine, part of the polyamine group, contribute to resistance against chemotherapy-triggered cancer cell apoptosis and tumor suppression, suggesting a role in chemoresistance mechanisms (Zhang et al., 2016).

  • Oestrogen Antagonists in Breast Cancer Treatment : The development of 'pure' oestrogen antagonists like fulvestrant provides an effective treatment for oestrogen receptor-positive breast tumors. These agents offer an alternative to tamoxifen, which has been the standard treatment for over 30 years. Fulvestrant demonstrates high binding affinity to estrogen receptors and effectively blocks estrogen-mediated gene transcription, offering a potential treatment for tamoxifen-resistant breast cancer patients (Howell, 2006).

2. Immunotherapy and Tumor Microenvironment

  • Targeting Tumor-Associated Macrophages : Research on tumor-associated macrophages (TAMs) as a strategy for modifying the immunosuppressive tumor microenvironment in cancer immunotherapy has gained prominence. Monoamine oxidase A (MAO-A) is identified as a crucial regulator in TAMs, influencing their immunosuppressive functions. Repurposing monoamine oxidase inhibitors (MAOIs) for TAM reprogramming could significantly improve cancer immunotherapy outcomes (Wang et al., 2021).

3. Neurological and Cardiovascular Disease Treatment

  • Emerging Applications in Neurological and Cardiovascular Diseases : Fumarates, including tampramine fumarate, have shown promise beyond their current applications in psoriasis and multiple sclerosis. Their antioxidative, immunomodulatory, and neuroprotective properties make them attractive therapeutic candidates for other pathologies, including neurological and cardiovascular diseases. Understanding their pharmacokinetics and pharmacodynamics is crucial for repurposing these drugs for new therapeutic applications (Hoogendoorn et al., 2021).

Future Directions

Tampramine fumarate was developed but never marketed . Its future directions are uncertain, but it could potentially be revisited for its antidepressant properties or as a research tool in neuroscience.

properties

IUPAC Name

(E)-but-2-enedioic acid;N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1,4]benzodiazepin-11-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4.C4H4O4/c1-26(2)16-9-17-27-21-14-7-6-12-19(21)22(18-10-4-3-5-11-18)25-20-13-8-15-24-23(20)27;5-3(6)1-2-4(7)8/h3-8,10-15H,9,16-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQAILMOWHOBTK-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tampramine fumarate

CAS RN

83166-18-1
Record name Tampramine fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83166-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tampramine fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083166181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAMPRAMINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G81BBX0DG1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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